1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is an organic compound with a complex structure that includes a difluoromethoxy group, a mercapto group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the propanone moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one exerts its effects is primarily through its reactive functional groups. The mercapto group can form covalent bonds with biological targets, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties allow the compound to interact with various molecular targets and pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one: Similar structure but with different positional isomers.
1-Phenyl-1-propanone: Lacks the difluoromethoxy and mercapto groups, making it less reactive.
Propiophenone: Similar to 1-Phenyl-1-propanone but with different substituents.
Uniqueness
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is unique due to the presence of both the difluoromethoxy and mercapto groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10F2O2S |
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Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[5-(difluoromethoxy)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-8(13)7-5-6(14-10(11)12)3-4-9(7)15/h3-5,10,15H,2H2,1H3 |
InChI Key |
HARLMGAUJFGURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC(F)F)S |
Origin of Product |
United States |
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